molecular formula C10H8ClNO B3045628 Oxazole, 2-(chloromethyl)-4-phenyl- CAS No. 110704-37-5

Oxazole, 2-(chloromethyl)-4-phenyl-

Cat. No. B3045628
CAS RN: 110704-37-5
M. Wt: 193.63 g/mol
InChI Key: VFSUTERTGVCGCD-UHFFFAOYSA-N
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Description

“Oxazole, 2-(chloromethyl)-4-phenyl-” is a compound that plays a very essential role in the area of medicinal chemistry . The oxazole nucleus is a heterocyclic five-membered ring that has been investigated in the advancement of novel compounds which show favorable biological activities .


Synthesis Analysis

The synthesis of oxazole derivatives has gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . A technique for the synthesis of 2,4-disubstituted oxazole derivatives was described by Ramana Reddy and colleagues. It involves combining diazoketones with amides in the presence of copper(II) triflate as the catalyst .


Molecular Structure Analysis

Oxazole contains two unsaturation in a five-membered ring including a carbon atom that supports a nitrogen atom at position 3 and an oxygen atom at position 1, respectively . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond .


Chemical Reactions Analysis

Oxazole and its derivatives quickly engage physiologically with many enzymes and receptors, resulting in a variety of biological actions . They are protein synthesis inhibitors active against a wide spectrum of multidrug-resistant Gram-positive bacteria .

Scientific Research Applications

Synthesis of Biologically Active Compounds

Oxazoles are an important class of biologically active compounds in pharmaceutical chemistry and are considered as the main structure of many biologically active compounds . Therefore, the development of efficient and ecofriendly catalytic systems for the preparation of oxazole derivatives is a key research topic in organic synthesis .

Use of Magnetic Nanocomposites as Catalysts

During the last decade, chemistry science especially organic synthesis witnessed a huge revolution in the field of using magnetic nanocomposites as the catalyst . Magnetic nanoparticles not only have high stability, but also their surface can be easily modified and an efficient catalyst can be prepared from this method .

Biological and Medicinal Properties

Heterocyclic chemistry is of great interest to synthetic chemists due to biological and medicinal properties of heterocyclic compounds and their potential applications in drug discovery . Oxazoles are a class of azoles that contain a five-membered ring with oxygen and nitrogen atoms .

Pharmacological Properties

Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .

Synthesis of New Chemical Entities

The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry have been increased in the past few years . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities which drew the attention of researchers round the globe to synthesize various oxazole derivatives and screen them for their various biological activities .

Role in Drug Discovery

Oxazoles and its derivatives are a part of number of medicinal compounds which includes aleglitazar (antidiabetic), ditazole (platelets aggregation inhibitor), mubritinib (tyrosine kinase inhibitor), and oxaprozin (COX-2 inhibitor) .

Future Directions

Oxazole and its derivatives have been intermittently satisfied as a functional lead molecule . Enormous oxazole candidates or drugs are developed for the treatment of disease which increases its developmental values as medicinal agents . The important information presented in the research will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

properties

IUPAC Name

2-(chloromethyl)-4-phenyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c11-6-10-12-9(7-13-10)8-4-2-1-3-5-8/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSUTERTGVCGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=COC(=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90568765
Record name 2-(Chloromethyl)-4-phenyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

110704-37-5
Record name 2-(Chloromethyl)-4-phenyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-4-phenyl-1,3-oxazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 3
Oxazole, 2-(chloromethyl)-4-phenyl-

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